3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromine and methoxy groups are introduced through selective bromination and methylation reactions, respectively. The final step often involves the carboxylation of the isoxazole ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The isoxazole ring is known to interact with various enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenethylamine: Shares the bromine and methoxy groups but differs in the overall structure.
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains similar functional groups but has a different core structure.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H10BrNO4 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
YDQWUTAOOOLLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)Br)C(=O)O |
Origin of Product |
United States |
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